Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate

Solid-state characterization Purification Formulation pre-screening

Medicinal chemists exploring N-sulfonylpyrrole HDAC inhibitor SAR often encounter a gap in linear alkyl chain diversity-with only methyl (C1) and isopropyl (branched C3) sulfonyl analogs readily available. Methyl 4-(propylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (CAS 175201-78-2) fills this critical linear C3 gap. - Intermediate computed LogP (XLogP3 2.3) sits between methylsulfonyl (≈1.7) and isopropylsulfonyl (≈3.6) analogs, offering a distinct lipophilicity window for optimizing passive membrane permeability while mitigating non-specific binding. - Lower melting point (72°C vs. 123.5°C for the methyl analog) enables melt-based formulation screening (e.g., hot-melt extrusion) at reduced thermal risk. - Batch-specific QC documentation (NMR, HPLC, GC) provided; standard purity ≥95%; global shipping available.

Molecular Formula C13H15NO4S2
Molecular Weight 313.4 g/mol
CAS No. 175201-78-2
Cat. No. B063263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate
CAS175201-78-2
Molecular FormulaC13H15NO4S2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)C1=CSC(=C1N2C=CC=C2)C(=O)OC
InChIInChI=1S/C13H15NO4S2/c1-3-8-20(16,17)10-9-19-12(13(15)18-2)11(10)14-6-4-5-7-14/h4-7,9H,3,8H2,1-2H3
InChIKeyBALAJZMYNUOHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(Propylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (CAS 175201-78-2): Core Physicochemical and Structural Profile for Procurement Assessment


Methyl 4-(propylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (CAS 175201-78-2) is a synthetic thiophene derivative belonging to the sulfonylpyrrole class, characterized by a thiophene core bearing a methyl ester at position 2, an N-pyrrole substituent at position 3, and a propylsulfonyl group at position 4 [1]. With a molecular formula of C₁₃H₁₅NO₄S₂ and a molecular weight of 313.39 g/mol, this compound is structurally related to a series of 4-(alkylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate analogs that differ only in the alkyl chain length or branching of the sulfonyl substituent . It is commercially available from multiple suppliers with standard purities of ≥95%, and batch-specific quality control documentation including NMR, HPLC, and GC is routinely provided .

Why Methyl 4-(Propylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate Cannot Be Simply Swapped with Its Methylsulfonyl or Isopropylsulfonyl Analogs


Within the 4-(alkylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate series, the alkyl chain on the sulfonyl group acts as a critical modulator of both physicochemical behavior and biological target engagement. Changing the alkyl substituent from methyl (CAS 175201-75-9) to propyl (CAS 175201-78-2) to isopropyl (CAS 175201-79-3) alters the melting point by over 50 °C, shifts the computed logP by more than one full log unit, and changes the molecular volume—each of which can meaningfully impact solid-state handling, chromatographic purification, solubility in biological assay media, and passive membrane permeability in cell-based assays . In the context of the broader N-sulfonylpyrrole pharmacophore, which has been patented for histone deacetylase (HDAC) inhibition, the nature of the sulfonyl substituent is known to influence enzyme isoform selectivity and antiproliferative potency; thus, uncritical substitution of one analog for another may introduce uncharacterized potency shifts or selectivity profiles [1].

Quantitative Differentiation Evidence for Methyl 4-(Propylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (CAS 175201-78-2) Versus Its Closest Analogs


Melting Point Depression of ~51.5 °C Relative to the Methylsulfonyl Analog Facilitates Alternative Solid-State Handling

The target compound (CAS 175201-78-2) exhibits a measured melting point of 72 °C (range 72–75 °C), which is approximately 51.5 °C lower than that of its direct methylsulfonyl analog (CAS 175201-75-9), reported as 123.5 °C (range 123.5–125.5 °C) . This large melting point differential indicates significantly weaker intermolecular forces in the crystalline lattice of the propylsulfonyl derivative.

Solid-state characterization Purification Formulation pre-screening

Computed LogP Shift of −1.3 Units Relative to the Isopropylsulfonyl Analog Alters Predicted Membrane Permeability and Aqueous Solubility Profiles

The target compound has a computed XLogP3-AA value of 2.3 (PubChem) [1], whereas the branched isopropylsulfonyl analog (CAS 175201-79-3) has a reported computed LogP of approximately 3.59 . The linear propylsulfonyl chain thus reduces computed lipophilicity by roughly 1.3 log units compared to the isopropyl congener. For the methylsulfonyl analog (CAS 175201-75-9), a LogP of approximately 1.69 (ChemAxon) has been reported [2], placing the target compound approximately 0.6 log units more lipophilic than the methylsulfonyl variant.

Lipophilicity ADME prediction Lead optimization

Density Reduction of ~0.08 g/cm³ Compared to the Methylsulfonyl Analog Reflects the Increased Free Volume of the Propyl Chain

The predicted density of the target compound is 1.34 ± 0.1 g/cm³ , while the methylsulfonyl analog (CAS 175201-75-9) has a predicted density of 1.42 g/cm³ . The lower density of the propylsulfonyl derivative is consistent with the greater free volume introduced by the longer, flexible n-propyl chain compared to the compact methyl group.

Formulation science Crystallography Material properties

Boiling Point Elevation of ~9.6 °C Over the Methylsulfonyl Analog May Influence Distillation-Based Purification and Thermal Stability Margins

The predicted boiling point of the target compound is 526.0 ± 50.0 °C at 760 mmHg , compared to 516.4 °C at 760 mmHg for the methylsulfonyl analog . This ~9.6 °C elevation is attributable to the increased molecular weight and enhanced van der Waals interactions conferred by the propyl chain.

Thermal properties Purification Process chemistry

Sulfonyl Alkyl Chain Length as a Determinant of HDAC Inhibitory Potency and Isoform Selectivity Within the N-Sulfonylpyrrole Pharmacophore

The broader N-sulfonylpyrrole compound class, into which the target compound structurally falls, has been extensively patented as histone deacetylase (HDAC) inhibitors (e.g., US Patent 8,232,297 and related filings) [1]. Within these patents, the alkylsulfonyl substituent is explicitly defined as a variable group—encompassing methyl, ethyl, propyl, isopropyl, and higher alkyl chains—and the nature of this substituent is recognized to modulate both HDAC isoform inhibition potency and antiproliferative activity in cancer cell lines. However, no head-to-head quantitative HDAC inhibition data (IC₅₀ values) for the specific target compound versus its methylsulfonyl or isopropylsulfonyl analogs is publicly available in peer-reviewed literature as of the current search [2].

HDAC inhibition Epigenetics Cancer research

Polar Surface Area (PSA) of ~102 Ų Places the Target Compound Within the Favorable Range for Oral Bioavailability According to Veber's Rule

The computed topological polar surface area (TPSA) of the target compound is approximately 101.99 Ų [1], which is identical to that of the isopropylsulfonyl analog (PSA = 101.99 Ų) and slightly higher than the methylsulfonyl analog (PSA reported as 101.99 Ų in some sources) . All analogs in this series share the same heteroatom count (4 oxygens, 1 nitrogen, 2 sulfurs), resulting in identical PSA values. Therefore, PSA-based differentiation among these analogs is not applicable—selection must rely on other parameters such as LogP, melting point, or biological activity.

Drug-likeness ADME Oral bioavailability prediction

Recommended Research and Procurement Scenarios for Methyl 4-(Propylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (CAS 175201-78-2)


HDAC Inhibitor Lead Optimization: Probing the Alkyl Chain SAR Gap Between Methyl and Isopropyl Sulfonyl Substituents

For medicinal chemistry teams working on N-sulfonylpyrrole-based HDAC inhibitors as described in US Patent 8,232,297, the target compound fills a critical gap in the alkyl chain structure-activity relationship (SAR). With the methylsulfonyl (C1) and isopropylsulfonyl (branched C3) analogs commercially available, the linear propylsulfonyl (n-C3) variant enables systematic exploration of chain linearity and length effects on HDAC isoform selectivity and antiproliferative potency. The quantified LogP difference of +0.6 (vs. methylsulfonyl) and −1.3 (vs. isopropylsulfonyl) log units suggests that the target compound occupies a distinct lipophilicity space that may translate into a differentiated cellular permeability-solubility balance, as established in Evidence Items 2 and 5 [1].

Solid-State Formulation Screening: Exploiting the 51.5 °C Melting Point Differential for Amorphous Solid Dispersion Development

The 72 °C melting point of the target compound—substantially lower than the 123.5 °C of the methylsulfonyl analog—makes it a more tractable candidate for melt-based formulation techniques such as hot-melt extrusion or amorphous solid dispersion screening, where lower processing temperatures reduce the risk of thermal degradation of the active ingredient or polymeric carriers. As documented in Evidence Items 1 and 3, the combined lower melting point and lower density (1.34 vs. 1.42 g/cm³) provide a physically distinguishable profile that may simplify early formulation feasibility assessments [2].

Cell-Based Phenotypic Screening Requiring Controlled Passive Membrane Permeability

In phenotypic screening cascades where passive diffusion across cell membranes is the primary determinant of intracellular exposure, the target compound's computed XLogP3 of 2.3 positions it between the more hydrophilic methylsulfonyl analog (LogP ~1.69) and the more lipophilic isopropylsulfonyl analog (LogP ~3.59). This intermediate lipophilicity, as quantified in Evidence Item 2, may confer a 'Goldilocks' permeability profile that avoids both the poor membrane penetration of overly polar compounds and the non-specific binding or cytotoxicity risks associated with excessively lipophilic molecules [3].

Building Block for Diversified Sulfonylpyrrole Libraries via Parallel Synthesis

The methyl ester at position 2 serves as a versatile synthetic handle for further derivatization (e.g., hydrolysis to the carboxylic acid, amidation, or reduction), while the propylsulfonyl group provides a distinct steric and electronic environment compared to methyl or isopropyl variants. As supported by Evidence Items 4 and 5, the thermal stability implied by the high predicted boiling point and the class-level HDAC SAR rationale make this compound a logical inclusion in parallel synthesis libraries aimed at exploring sulfonyl chain diversity within the N-sulfonylpyrrole pharmacophore .

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